![molecular formula C8H13BrO2 B13257899 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B13257899.png)
3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2,7-dioxaspiro[44]nonane is a spiro compound characterized by a unique bicyclic structure containing both oxygen and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method involves the bromination of 2,7-dioxaspiro[4.4]nonane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-(Azidomethyl)-2,7-dioxaspiro[4.4]nonane, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
Scientific Research Applications
3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds and as a building block for various organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the spiro structure provides unique steric and electronic properties that can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Lacks the bromomethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)-2,7-dioxaspiro[4.4]nonane: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity of the compound.
2,7-Dioxaspiro[4.4]nonane: The parent compound without any halogen substitution, used as a starting material for various derivatives.
Uniqueness
3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane is unique due to the presence of the bromomethyl group, which enhances its reactivity and makes it a versatile intermediate for the synthesis of more complex molecules. The spiro structure also imparts unique steric and electronic properties that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C8H13BrO2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
3-(bromomethyl)-2,7-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H13BrO2/c9-4-7-3-8(6-11-7)1-2-10-5-8/h7H,1-6H2 |
InChI Key |
IZWUIGDKYFMQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CC(OC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


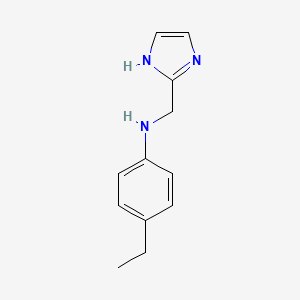

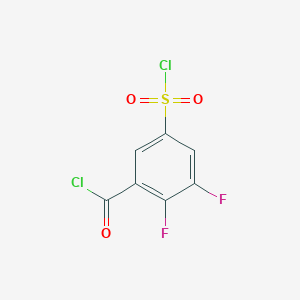
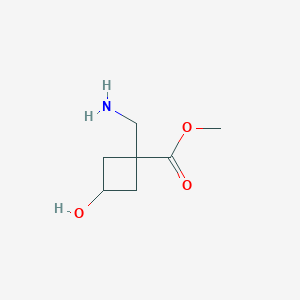
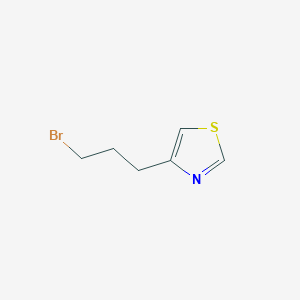
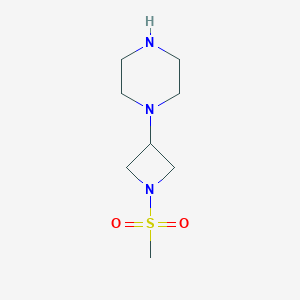
![N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide](/img/structure/B13257855.png)
![3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B13257864.png)
![2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13257872.png)

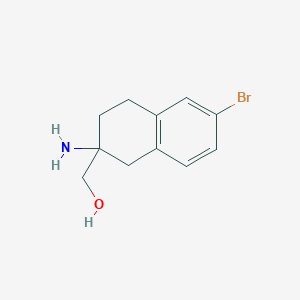
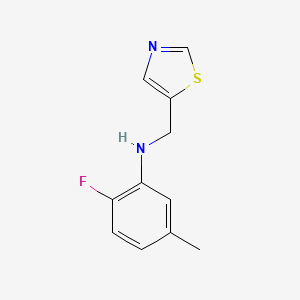

![4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13257891.png)
